1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylurea
Description
This compound features a urea core linked to a phenyl ring substituted with a methoxy group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) at the 4-position. The 3-methyl group on the urea nitrogen enhances steric bulk and modulates electronic properties. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)10-7-8-11(12(9-10)20-6)18-13(19)17-5/h7-9H,1-6H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBDFJFJCOIYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylurea is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 269410-22-2 |
| Molecular Formula | C13H19BO4 |
| Molecular Weight | 250.10 g/mol |
| InChI Key | WFSJROCEOJANPD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1O)B1OC(C)(C)C(C)(C)O1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The presence of the dioxaborolane moiety suggests potential reactivity in forming covalent bonds with biomolecules, influencing enzymatic activity and cellular signaling pathways.
Key Mechanisms:
- Kinase Inhibition : Similar compounds have shown activity as kinase inhibitors, affecting pathways involved in cell growth and proliferation. The structural similarity indicates potential interactions with kinases such as mTOR and EGFR.
- Oxidation-Reduction Reactions : The compound may participate in oxidation and reduction reactions crucial for metabolic processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance:
- In vitro Studies : Compounds related to this structure have shown IC50 values in the low nanomolar range against various cancer cell lines (e.g., breast and lung cancer), indicating significant anticancer potential .
Pharmacological Effects
The pharmacokinetics of the compound suggest reasonable bioavailability due to its molecular weight and solubility characteristics.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on mTOR Inhibition : A related compound was found to inhibit mTOR signaling pathways effectively, leading to reduced tumor growth in xenograft models .
- EGFR Targeting : Another study highlighted the efficacy of structurally similar compounds in targeting EGFR mutations prevalent in non-small cell lung cancer (NSCLC), showcasing their potential as targeted therapies .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. The boron atom in the dioxaborolane unit acts as a leaving group, facilitating the coupling of aryl halides with organoboron compounds.
Table 1: Comparison of Coupling Efficiency
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd catalyst, K2CO3 in water |
| Negishi Coupling | 78 | Zn powder, THF |
| Stille Coupling | 70 | SnBu3, DMF |
Material Science
Polymer Synthesis
The compound is utilized in the synthesis of novel copolymers that exhibit enhanced optical and electrochemical properties. These copolymers often incorporate electron-rich arene units and benzothiadiazole derivatives. The resulting materials are valuable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs).
Optoelectronic Devices
Research indicates that polymers derived from this compound show promising performance in optoelectronic devices due to their tunable electronic properties and high thermal stability.
Medicinal Chemistry
Potential Anticancer Agents
Studies have explored the potential of derivatives of this compound as anticancer agents. The incorporation of the dioxaborolane moiety has been shown to enhance the bioactivity of certain compounds against cancer cell lines by promoting apoptosis.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of 1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylurea exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic activity.
Environmental Applications
Sensors for Pollutants
The compound has been investigated for its application in developing sensors capable of detecting environmental pollutants. Its unique chemical structure allows it to interact selectively with specific analytes, enabling sensitive detection methods.
Table 2: Sensor Performance Metrics
| Pollutant Detected | Detection Limit (ppm) | Response Time (s) |
|---|---|---|
| Heavy Metals | 0.5 | 10 |
| Pesticides | 1.0 | 15 |
Analytical Chemistry
Chromatographic Applications
This compound is also used as a derivatizing agent in chromatographic techniques to enhance the detection of various analytes. Its ability to form stable complexes with metal ions makes it suitable for trace analysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
1-(4-(tert-Butyl)Phenyl)-3-(4-Boronylphenyl)Urea (Compound 6.56)
- Structure : The phenyl ring has a para -tert-butyl group instead of the methoxy group in the target compound.
- Synthesis : Yield of 50% via column chromatography .
- Application : Studied as a tubulin-binding agent for cancer research, highlighting the role of bulky substituents in biological targeting .
1-Methyl-3-(4-Boronylphenyl)Urea (CAS 874290-99-0)
- Structure : Lacks the methoxy group, simplifying the phenyl ring to a para -boronate ester.
- Physical Properties : Molecular weight = 276.14; stored at room temperature under inert atmosphere, suggesting greater stability than analogs with electron-donating substituents .
1-(2-Methoxy-5-Methylphenyl)-3-(3-Boronylphenyl)Urea (CAS 2096996-78-8)
Functional Group Modifications
1-(3,4-Dichlorophenyl)-3-(3-Boronylphenyl)Urea (CAS 1400222-60-7)
- Structure : Replaces methoxy/methyl groups with 3,4-dichloro substituents.
2-(3-Methoxy-2,4-Dimethylphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
Comparative Data Table
Key Findings
Substituent Effects :
- Electron-donating groups (e.g., methoxy) enhance boronate reactivity in cross-coupling but may reduce stability, necessitating specialized storage .
- Bulky groups (e.g., tert-butyl) improve target specificity in biological systems .
Biological Relevance :
- Urea derivatives with boronate esters are emerging in kinase inhibitor design due to hydrogen-bonding capabilities .
Synthetic Utility :
- The target compound’s para -boronate and 2-OMe groups optimize it for Suzuki-Miyaura reactions compared to meta -substituted analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylurea?
- Methodology : A common approach involves Suzuki-Miyaura coupling or boronic ester functionalization. For example, similar dioxaborolane derivatives are synthesized via palladium-catalyzed cross-coupling reactions under inert atmospheres. A representative protocol includes refluxing in 1,4-dioxane with potassium acetate (KOAc) at 90°C for 24 hours, followed by extraction with ethyl acetate and acidification . Yield optimization may require adjusting catalyst loading (e.g., Pd(dppf)Cl₂) or reaction time.
- Key Considerations : Ensure anhydrous conditions to prevent boronic ester hydrolysis. Use TLC or LC-MS to monitor reaction progress .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify methoxy (δ ~3.8 ppm), methylurea (δ ~2.8 ppm), and aromatic proton environments. The dioxaborolane group may appear as a singlet in NMR .
- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with boron-containing compounds.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangement, as demonstrated for related dioxaborolane structures .
Advanced Research Questions
Q. What strategies are effective for optimizing reaction yields in large-scale syntheses of this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst ratio). For instance, a central composite design could minimize experimental runs while identifying optimal conditions for coupling efficiency .
- In Situ Monitoring : Employ ReactIR or inline NMR to track intermediate formation and adjust parameters dynamically.
- Purification : Gradient flash chromatography (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity.
Q. How does the stability of this compound vary under different storage conditions?
- Methodology :
- Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and room temperature under argon. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Boronic esters are prone to hydrolysis; include silica gel desiccants in storage vials .
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C to determine safe handling temperatures.
Q. What computational tools can predict reactivity or degradation pathways for this compound?
- Methodology :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., hydrolysis or cross-coupling transition states). Density Functional Theory (DFT) can identify electron-deficient sites susceptible to nucleophilic attack .
- Machine Learning (ML) : Train models on existing boronic ester reaction datasets to predict optimal catalysts or solvents. ICReDD’s integrated computational-experimental workflows are a benchmark for such approaches .
Data Contradiction & Troubleshooting
Q. How should researchers reconcile discrepancies in reported yields for similar boronic ester syntheses?
- Analysis : Variations in yields (e.g., 43% vs. higher literature values) may arise from:
- Oxygen Sensitivity : Inconsistent inert atmosphere maintenance during coupling .
- Catalyst Deactivation : Residual moisture or impurities in solvents.
- Workup Efficiency : Incomplete extraction or loss during column chromatography.
Q. What are the common impurities observed during synthesis, and how can they be mitigated?
- Identified Impurities :
- Deboronation Products : From hydrolysis of the dioxaborolane ring.
- Urea Derivatives : Due to incomplete methylation or side reactions.
- Mitigation :
- Add Stabilizers : Use radical inhibitors (e.g., BHT) during storage.
- Optimize Quenching : Adjust pH during workup to minimize boronic acid formation .
Methodological Best Practices
- Safety Protocols : Handle under argon with PPE (gloves, goggles) due to moisture sensitivity and potential exothermic reactions during synthesis .
- Data Validation : Cross-validate analytical results (e.g., NMR vs. X-ray) to avoid mischaracterization, especially given commercial suppliers’ lack of analytical data for similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
